REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[C:5]([S:7]([N:10]2[CH2:15][CH2:14][N:13](C(OC(C)(C)C)=O)[CH2:12][CH2:11]2)(=[O:9])=[O:8])[N:4]=[CH:3]1.Cl>O1CCOCC1>[CH3:1][N:2]1[CH:6]=[C:5]([S:7]([N:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)(=[O:8])=[O:9])[N:4]=[CH:3]1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
tert-butyl 4-(1-methyl-1H-imidazol-4-ylsulfonyl)piperazine-1-carboxylate
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
CN1C=NC(=C1)S(=O)(=O)N1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
azeotroped with toluene (3×100 mL)
|
Type
|
DISSOLUTION
|
Details
|
the resultant solids dissolved in H2O (100 mL)
|
Type
|
WASH
|
Details
|
The aqueous mixture was washed with CH2Cl2 (2×100 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was then extracted with CH2Cl2 (4×100 mL)
|
Type
|
WASH
|
Details
|
were washed with brine (1×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C=NC(=C1)S(=O)(=O)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |